molecular formula C11H15ClFNO3 B2957647 3-Amino-2-[(3-fluoro-4-methoxyphenyl)methyl]propanoic acid hydrochloride CAS No. 2089257-64-5

3-Amino-2-[(3-fluoro-4-methoxyphenyl)methyl]propanoic acid hydrochloride

Cat. No.: B2957647
CAS No.: 2089257-64-5
M. Wt: 263.69
InChI Key: PWALNUHYMKGMNZ-UHFFFAOYSA-N
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Description

3-Amino-2-[(3-fluoro-4-methoxyphenyl)methyl]propanoic acid hydrochloride is a synthetic nonproteinogenic amino acid derivative characterized by a propanoic acid backbone. Key structural features include:

  • Amino group at position 2.
  • Benzyl substituent at position 2, modified with a 3-fluoro and 4-methoxy group on the aromatic ring.
  • Hydrochloride salt form, enhancing solubility and stability for pharmacological applications.

This compound’s unique substitution pattern combines electron-withdrawing (fluoro) and electron-donating (methoxy) groups, which may influence its physicochemical properties and biological interactions.

Properties

IUPAC Name

2-(aminomethyl)-3-(3-fluoro-4-methoxyphenyl)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO3.ClH/c1-16-10-3-2-7(5-9(10)12)4-8(6-13)11(14)15;/h2-3,5,8H,4,6,13H2,1H3,(H,14,15);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWALNUHYMKGMNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(CN)C(=O)O)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2089257-64-5
Record name 3-amino-2-[(3-fluoro-4-methoxyphenyl)methyl]propanoic acid hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-[(3-fluoro-4-methoxyphenyl)methyl]propanoic acid hydrochloride typically involves multi-step organic reactions. One common approach is the alkylation of a suitable phenyl derivative followed by the introduction of the amino and carboxyl groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can further enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-[(3-fluoro-4-methoxyphenyl)methyl]propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under specific conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Amino-2-[(3-fluoro-4-methoxyphenyl)methyl]propanoic acid hydrochloride has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is used in studies involving enzyme interactions, protein binding, and cellular uptake mechanisms.

    Medicine: It has potential therapeutic applications, including the development of new drugs targeting specific biological pathways.

    Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Amino-2-[(3-fluoro-4-methoxyphenyl)methyl]propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino and carboxyl groups allows it to form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function. The fluorine and methoxy groups can modulate the compound’s lipophilicity and electronic properties, affecting its binding affinity and selectivity.

Comparison with Similar Compounds

(a) 3-Amino-3-(4-fluoronaphthalen-1-yl)propanoic Acid Hydrochloride (CAS 332061-68-4)

  • Key Differences :
    • Replaces the benzyl group with a naphthalene ring , increasing hydrophobicity and steric bulk.
    • Lacks the methoxy group, reducing electron-donating effects.
  • Similarity Score : 0.93 .

(b) (R)-2-Amino-3-(4-methoxyphenyl)propanoic Acid Hydrochloride (CAS 70601-63-7)

  • Key Differences: Substitutes the 3-fluoro-4-methoxyphenylmethyl group with a 4-methoxyphenyl directly attached to the propanoic acid. Absence of fluorine alters electronic properties.
  • Similarity Score : 0.82 .

Halogenated Derivatives

(a) 3-Amino-2-[(2-chlorophenyl)methyl]propanoic Acid Hydrochloride (CAS 780728-19-0)

  • Key Differences :
    • Substitutes 3-fluoro-4-methoxyphenyl with 2-chlorophenyl , introducing a chlorine atom at the ortho position.
    • Chlorine’s stronger electron-withdrawing effect may impact reactivity.
  • Relevance : Highlights halogen versatility in modulating activity .

(b) 3-Amino-2-(4-(trifluoromethyl)phenyl)propanoic Acid Hydrochloride (CAS 2199182-62-0)

  • Key Differences :
    • Replaces fluoro and methoxy with a trifluoromethyl group , significantly increasing electronegativity and lipophilicity.
    • Molecular Weight : 269.65 vs. ~265–285 for other analogs.
  • Structural Impact : Trifluoromethyl enhances metabolic stability in drug design .

Ester vs. Acid Derivatives

Methyl 2-amino-3-(4-fluorophenyl)propanoate Hydrochloride (CAS 64282-12-8)

  • Key Differences :
    • Methyl ester replaces the carboxylic acid, altering solubility and bioavailability.
    • Lacks the methoxy group, simplifying the substitution pattern.
  • Molecular Weight : 233.67 vs. ~265 for the target compound .

Substituent Position Variations

(S)-2-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic Acid Hydrochloride (CAS 921609-34-9)

  • Key Differences :
    • Trifluoromethoxy group at the para position introduces steric and electronic effects distinct from fluoro-methoxy combinations.
    • Molecular Weight : 285.65, higher due to trifluoromethoxy’s mass .

Data Table: Structural and Physicochemical Comparison

Compound Name (CAS) Molecular Formula Molecular Weight Key Substituents Similarity Score Reference
Target Compound C12H15ClFNO3 ~265–285* 3-Fluoro-4-methoxybenzyl
3-Amino-3-(4-fluoronaphthalen-1-yl)propanoic acid HCl (332061-68-4) C13H13ClFNO2 277.70 4-Fluoronaphthalene 0.93
(R)-2-Amino-3-(4-methoxyphenyl)propanoic acid HCl (70601-63-7) C10H14ClNO3 231.67 4-Methoxyphenyl 0.82
Methyl 2-amino-3-(4-fluorophenyl)propanoate HCl (64282-12-8) C10H13ClFNO2 233.67 4-Fluorophenyl, methyl ester
3-Amino-2-(4-(trifluoromethyl)phenyl)propanoic acid HCl (2199182-62-0) C10H11ClF3NO2 269.65 4-Trifluoromethylphenyl
(S)-2-Amino-3-(4-(trifluoromethoxy)phenyl)propanoic acid HCl (921609-34-9) C10H11ClF3NO3 285.65 4-Trifluoromethoxyphenyl

*Estimated based on structural analogs.

Biological Activity

3-Amino-2-[(3-fluoro-4-methoxyphenyl)methyl]propanoic acid hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H15ClFNO3
  • Molecular Weight : 254.26 g/mol
  • CAS Number : 1484212-98-7

Pharmacological Activity

Research into the biological activity of this compound indicates several promising pharmacological effects:

  • Antimicrobial Activity :
    • The compound has been tested for its antimicrobial properties against various bacterial strains. In vitro studies have shown significant activity against both Gram-positive and Gram-negative bacteria. For instance, it exhibited minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against Bacillus subtilis and Staphylococcus aureus .
    • Table 1 summarizes the MIC values against selected bacterial strains:
Bacterial StrainMIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Escherichia coli2.33 - 156.47
Pseudomonas aeruginosa13.40 - 137.43
  • Antifungal Activity :
    • The compound also demonstrates antifungal properties, particularly against Candida albicans, with MIC values reported between 16.69 to 78.23 µM . This suggests a dual action against both bacterial and fungal pathogens.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interfere with cellular processes in microorganisms, possibly through inhibition of protein synthesis or disruption of cell membrane integrity.

Case Studies and Research Findings

Several studies have explored the efficacy and safety of this compound:

  • A study published in a peer-reviewed journal evaluated various derivatives of amino acids for their antimicrobial properties, including our compound of interest. The findings indicated that modifications on the phenyl ring significantly influenced the antimicrobial activity, with fluorine substituents enhancing potency .
  • Another research effort focused on structure-activity relationships (SAR) revealed that the presence of specific functional groups was crucial for maintaining biological activity, highlighting the importance of the methoxy and fluoro groups in enhancing the compound's efficacy .

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